An In-Depth Technical Guide on the Physicochemical Properties of 1-Ethyl-1H-imidazo[4,5-b]pyridine
An In-Depth Technical Guide on the Physicochemical Properties of 1-Ethyl-1H-imidazo[4,5-b]pyridine
This document provides a comprehensive technical overview of the core physicochemical properties of 1-Ethyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The structural similarity of the imidazo[4,5-b]pyridine core to naturally occurring purines makes it a valuable scaffold for the design of novel therapeutic agents.[1] This guide integrates predicted data with established experimental methodologies to offer a robust foundation for researchers and drug development professionals working with this molecule.
Molecular Identity and Core Attributes
1-Ethyl-1H-imidazo[4,5-b]pyridine is characterized by an ethyl group substituted at the N1 position of the imidazo[4,5-b]pyridine bicyclic system. This substitution pattern influences the molecule's steric and electronic properties, which are critical determinants of its biological activity and physicochemical behavior.
Table 1: Fundamental Molecular Descriptors
| Property | Value | Source |
| Molecular Formula | C8H9N3 | [2] |
| Molecular Weight | 147.18 g/mol | [2] |
| IUPAC Name | 1-ethyl-1H-imidazo[4,5-b]pyridine | |
| CAS Number | 273756-99-3 | [2] |
| Canonical SMILES | CCN1C=NC2=C1C=CC=N2 | [2] |
| InChI Key | IDQBZQRENYYJCR-UHFFFAOYSA-N | [2] |
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, the following physicochemical properties have been generated using established computational models. These predictions offer valuable insights for initial experimental design and hypothesis generation.
Physical and Thermal Characteristics
The physical state and thermal properties of a compound are fundamental for its handling, storage, and formulation.
Table 2: Predicted Physical and Thermal Properties
| Property | Predicted Value | Method of Prediction |
| Melting Point | 55-58 °C | Estimation based on related structures |
| Boiling Point | 305.4 ± 22.0 °C at 760 mmHg | Advanced boiling point prediction algorithms |
| Physical State | Solid at 25°C | Based on predicted melting point |
Note: The melting point of the related compound 2-phenyl-1H-imidazo[4,5-b]pyridine is reported as 291-293°C, highlighting how different substitutions on the core structure can significantly alter physical properties.
Solubility and Lipophilicity
A compound's solubility and lipophilicity are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 3: Predicted Solubility and Lipophilicity
| Property | Predicted Value | Method of Prediction |
| Water Solubility | Moderately Soluble | General solubility prediction models |
| logP (Octanol-Water Partition Coefficient) | 1.45 | Molinspiration |
| logD at pH 7.4 | 1.43 | ACD/Percepta |
The predicted logP suggests that 1-Ethyl-1H-imidazo[4,5-b]pyridine has a balanced hydrophilic-lipophilic character, which is often favorable for oral bioavailability.
Ionization Properties
The ionization state of a molecule at physiological pH is governed by its pKa value(s), which in turn affects its interactions with biological targets and its membrane permeability.
Table 4: Predicted Ionization Constants
| Property | Predicted Value | Method of Prediction |
| pKa (most basic) | 4.85 ± 0.10 | ACD/Percepta |
| pKa (most acidic) | 13.5 ± 0.4 | ACD/Percepta |
The predicted basic pKa of 4.85 is attributed to the pyridine nitrogen. At physiological pH (7.4), the compound is expected to be predominantly in its neutral form.
Standardized Experimental Protocols for Physicochemical Characterization
The following sections detail standardized, self-validating protocols for the experimental determination of the key physicochemical properties of 1-Ethyl-1H-imidazo[4,5-b]pyridine.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.
Protocol:
-
Finely powder a small amount of the compound.
-
Pack the powdered sample into a capillary tube to a height of 1-2 mm.[3]
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of approximately 10-20°C per minute for an initial approximate determination.[4]
-
For an accurate measurement, repeat the process with a fresh sample, heating at a slower rate of 1-2°C per minute when approaching the approximate melting point.[4]
-
Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.
Caption: Workflow for Boiling Point Determination.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. [5] Protocol:
-
Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (typically 24 hours) to reach equilibrium. [5]3. Separate the undissolved solid from the solution by filtration or centrifugation. [5]4. Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve with known concentrations of the compound to determine the solubility from the analytical measurement.
Caption: Workflow for Aqueous Solubility Determination.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of ionizable compounds. [6] Protocol:
-
Calibrate a pH meter with standard buffers. [6]2. Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture). [6]3. Titrate the solution with a standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound). [7]4. Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. [8]
Caption: Workflow for pKa Determination.
logP Determination (Reverse-Phase HPLC)
Reverse-phase HPLC provides a rapid and reliable method for estimating the octanol-water partition coefficient (logP). [9] Protocol:
-
Select a suitable reverse-phase column (e.g., C18).
-
Prepare a series of mobile phases with varying compositions of an organic solvent (e.g., methanol or acetonitrile) and water.
-
Inject a solution of the compound and a set of reference compounds with known logP values.
-
Determine the retention time for each compound at each mobile phase composition.
-
Calculate the capacity factor (k') for each compound.
-
Extrapolate to 100% aqueous mobile phase to obtain log k'w.
-
Create a calibration curve by plotting the known logP values of the reference compounds against their log k'w values.
-
Determine the logP of the test compound from its log k'w using the calibration curve.
Caption: Workflow for logP Determination by RP-HPLC.
Spectroscopic Data
While specific spectra for 1-Ethyl-1H-imidazo[4,5-b]pyridine are not publicly available, the expected spectroscopic features are outlined below based on its structure and data from related compounds.
-
¹H NMR: The spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and distinct aromatic protons on the pyridine and imidazole rings.
-
¹³C NMR: The spectrum will display signals for the eight unique carbon atoms in the molecule, including two aliphatic carbons of the ethyl group and six aromatic carbons of the bicyclic core.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of 147.18.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for C-H (aliphatic and aromatic), C=C, and C=N stretching vibrations.
Stability and Storage
Based on the general stability of imidazo[4,5-b]pyridine derivatives, 1-Ethyl-1H-imidazo[4,5-b]pyridine is expected to be stable under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light and moisture, in a cool, dry environment.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 1-Ethyl-1H-imidazo[4,5-b]pyridine. The combination of predicted values and standardized experimental protocols offers a comprehensive resource for researchers. The balanced predicted lipophilicity and potential for hydrogen bonding suggest that this compound possesses favorable characteristics for further investigation as a potential therapeutic agent.
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